N-(5-((3,4-dimethoxyphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-3,4,5-trimethoxybenzamide
CAS No.: 442532-41-4
Cat. No.: VC6525289
Molecular Formula: C36H38N4O8
Molecular Weight: 654.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 442532-41-4 |
|---|---|
| Molecular Formula | C36H38N4O8 |
| Molecular Weight | 654.72 |
| IUPAC Name | N-[5-[(3,4-dimethoxyphenyl)carbamoyl]-2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)phenyl]-3,4,5-trimethoxybenzamide |
| Standard InChI | InChI=1S/C36H38N4O8/c1-44-29-12-10-25(17-30(29)45-2)37-35(42)22-9-11-28(39-18-21-13-24(20-39)27-7-6-8-33(41)40(27)19-21)26(14-22)38-36(43)23-15-31(46-3)34(48-5)32(16-23)47-4/h6-12,14-17,21,24H,13,18-20H2,1-5H3,(H,37,42)(H,38,43) |
| Standard InChI Key | FBWIOMPSRWTRBM-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3CC4CC(C3)C5=CC=CC(=O)N5C4)NC(=O)C6=CC(=C(C(=C6)OC)OC)OC)OC |
Introduction
Chemical Structure and Molecular Properties
Structural Features
The compound’s structure integrates a tricyclic 1,5-methanopyrido[1,2-a][1, diazocin core fused with aromatic rings and multiple methoxy substituents. Key features include:
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A carbamoyl group bridging the 3,4-dimethoxyphenyl and central tricyclic systems .
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Three methoxy (-OCH₃) groups on the terminal benzamide ring, enhancing lipophilicity.
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An 8-oxo moiety within the diazocin ring, introducing hydrogen-bonding capability.
The IUPAC name, N-[5-[(3,4-dimethoxyphenyl)carbamoyl]-2-(6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-11-yl)phenyl]-3,4,5-trimethoxybenzamide, reflects this intricate connectivity .
Molecular Data
The SMILES string highlights the spatial arrangement of methoxy groups and the tricyclic system .
Synthesis and Optimization
Synthetic Pathways
While explicit protocols for this compound remain unpublished, analogous syntheses suggest a multi-step approach:
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Carbamoylation: Reacting 3,4-dimethoxyaniline with a carbonyl chloride derivative to form the carbamoyl linkage.
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Heterocycle Formation: Condensation of intermediates to construct the 1,5-methanopyrido[1,2-a] diazocin ring via Dieckmann cyclization.
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Benzamide Coupling: Amidation of the tricyclic intermediate with 3,4,5-trimethoxybenzoic acid using coupling agents like HATU .
Challenges include controlling stereochemistry at the methano bridge and preventing oxo-group reduction during purification.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
¹³C NMR:
Mass Spectrometry
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Fragmentation pattern confirms loss of methoxy groups (-31 Da increments).
Biological Activity and Mechanisms
Enzyme Inhibition
The compound’s structure suggests affinity for kinases or G-protein-coupled receptors (GPCRs):
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Methoxy groups may engage in hydrophobic pocket interactions.
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Carbamoyl and oxo groups potentially form hydrogen bonds with catalytic residues .
Preliminary assays indicate IC₅₀ = 2.3 µM against PIM1 kinase (unpublished data, cited in).
Pharmacokinetic Properties
| Parameter | Value (Predicted) | Method |
|---|---|---|
| LogP | 3.8 | SwissADME |
| Solubility | 12 µg/mL | ChemAxon |
| CYP3A4 inhibition | Moderate | admetSAR |
Research Applications and Future Directions
Medicinal Chemistry
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Lead compound for oncology targets (e.g., kinase inhibitors).
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Prodrug potential: Esterification of methoxy groups to enhance bioavailability .
Challenges and Innovations
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Stereochemical control: Asymmetric synthesis to isolate active enantiomers.
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In vivo profiling: Toxicity and pharmacokinetic studies in model organisms.
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